molecular formula C15H13ClN2O2 B8763828 2-Chloro-N'-(4-methylbenzoyl)benzohydrazide

2-Chloro-N'-(4-methylbenzoyl)benzohydrazide

Cat. No. B8763828
M. Wt: 288.73 g/mol
InChI Key: VEQZJIBUQPDYHX-UHFFFAOYSA-N
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Patent
US04237127

Procedure details

2-Chlorobenzhydrazide (38.8 g) was dissolved in sodium hydroxide solution (9.18 g in 125 ml water). The solution was stirred and 4-methylbenzoyl chloride (35.2 g) added dropwise. The mixture was then stirred for 2 hours and the solid which precipitated was filtered off, washed with water and recrystallised from ethanol to give 30.0 g of the desired product, mp 204°-206° C.
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
35.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([NH:6][NH2:7])=[O:5].[CH3:12][C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][CH:14]=1>[OH-].[Na+]>[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([NH:6][NH:7][C:17](=[O:18])[C:16]1[CH:20]=[CH:21][C:13]([CH3:12])=[CH:14][CH:15]=1)=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
38.8 g
Type
reactant
Smiles
ClC1=C(C(=O)NN)C=CC=C1
Name
Quantity
125 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
35.2 g
Type
reactant
Smiles
CC1=CC=C(C(=O)Cl)C=C1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solid which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)NNC(C2=CC=C(C=C2)C)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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